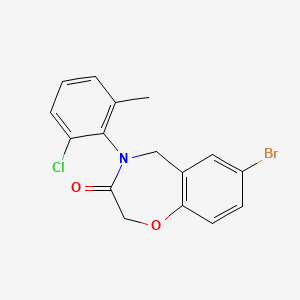![molecular formula C18H16N2O3S2 B6477661 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea CAS No. 2640889-79-6](/img/structure/B6477661.png)
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea, or simply BTDU, is a synthetic organic compound that has been the subject of much scientific research in recent years. It is a member of the benzodioxole class of compounds, which are known for their diverse applications in both organic and inorganic chemistry. BTDU is of particular interest due to its unique properties and potential for use in a variety of applications.
科学的研究の応用
The unique properties of BTDU make it a promising compound for scientific research. It has been used in a variety of applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, BTDU has been used to synthesize a variety of heterocyclic compounds, such as triazoles, pyridines, and quinolines. In materials science, BTDU has been used to create novel polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength. In biochemistry, BTDU has been used to study the structure and function of proteins and other biomolecules.
作用機序
The mechanism of action of BTDU is not yet fully understood. However, it is believed that its unique properties are due to its ability to interact with a variety of functional groups, including hydroxyl, amine, and carboxylic acid groups. This interaction allows BTDU to form strong hydrogen bonds and other non-covalent interactions, which can be used to stabilize and modulate the properties of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTDU are not yet fully understood. However, it has been shown to interact with a variety of biomolecules, such as proteins and nucleic acids, which suggests that it may have a wide range of effects on cellular processes. In particular, BTDU has been shown to modulate the activity of enzymes, which could potentially be used to regulate metabolic pathways and cellular signaling pathways.
実験室実験の利点と制限
The unique properties of BTDU make it an attractive compound for use in laboratory experiments. Its ability to interact with a variety of functional groups and its strong hydrogen bonding properties make it an ideal compound for use in organic synthesis and materials science experiments. Additionally, its ability to modulate the activity of enzymes makes it a promising compound for use in biochemistry experiments. However, BTDU is a synthetic compound and its effects on cellular processes are not yet fully understood, so it is important to exercise caution when using it in laboratory experiments.
将来の方向性
The potential applications of BTDU are vast and the compound has already been used in a variety of scientific research applications. However, much more research is needed to fully understand its biochemical and physiological effects and to develop new applications for this compound. Potential future directions for BTDU research include further investigation of its mechanism of action, development of new synthetic methods for its production, and exploration of its potential therapeutic applications. Additionally, further research into the potential uses of BTDU in materials science and organic synthesis is needed to fully realize the potential of this compound.
合成法
The synthesis of BTDU is a multi-step process that begins with the reaction of 1,3-benzodioxole with 2-bromo-5-ethoxycarbonylthiophene. This reaction yields the intermediate product 2-(2-bromo-5-ethoxycarbonylthiophen-3-yl)-1,3-benzodioxole, which is then reacted with ethylurea to form the final product, 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-18(20-12-3-5-14-15(10-12)23-11-22-14)19-8-7-13-4-6-17(25-13)16-2-1-9-24-16/h1-6,9-10H,7-8,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVQQNFQRWYGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide](/img/structure/B6477582.png)
![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea](/img/structure/B6477598.png)

![3-cyclopropyl-1-({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477617.png)
![3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6477621.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6477624.png)
![2-methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide](/img/structure/B6477625.png)
![3-cyclopropyl-6,7-difluoro-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477632.png)
![2-(4-methoxyphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6477634.png)
![3-cyclopropyl-1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477657.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide](/img/structure/B6477663.png)
![3-chloro-4-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6477668.png)
![3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477675.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide](/img/structure/B6477676.png)
